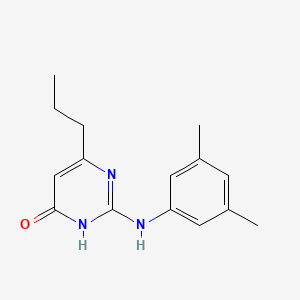

2-((3,5-Dimethylphenyl)amino)-6-propylpyrimidin-4(1H)-one

Description

2-((3,5-Dimethylphenyl)amino)-6-propylpyrimidin-4(1H)-one is a synthetic organic compound with a unique structure that combines a pyrimidinone core with a substituted aniline group

Properties

Molecular Formula |

C15H19N3O |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

2-(3,5-dimethylanilino)-4-propyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C15H19N3O/c1-4-5-12-9-14(19)18-15(16-12)17-13-7-10(2)6-11(3)8-13/h6-9H,4-5H2,1-3H3,(H2,16,17,18,19) |

InChI Key |

NELTZCPIUALMFN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)NC2=CC(=CC(=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-Dimethylphenyl)amino)-6-propylpyrimidin-4(1H)-one typically involves the reaction of 3,5-dimethylaniline with a suitable pyrimidinone precursor under controlled conditions. One common method involves the use of a condensation reaction where the aniline derivative reacts with a pyrimidinone derivative in the presence of a catalyst, such as a Lewis acid, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring's electron-deficient nature facilitates nucleophilic attack at positions 2 and 4. Key observations include:

-

Amination : Reacts with primary amines under basic conditions (K₂CO₃, DMF, 80°C) to form substituted derivatives.

-

Halogenation : Chlorination at position 5 occurs using POCl₃ in anhydrous conditions, yielding 5-chloro intermediates for further functionalization .

Example Reaction Table

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethylenediamine | DMF, 80°C, 12h | Bis-aminated pyrimidine derivative | 68% | |

| POCl₃ | Reflux, 6h | 5-Chloro-6-propylpyrimidinone | 72% |

Cyclocondensation Reactions

The compound participates in Biginelli-like multicomponent reactions for heterocycle formation:

-

Dihydropyrimidinone Synthesis : Reacts with aldehydes and β-ketoesters in the presence of montmorillonite KSF clay (5 mol%, ethanol, 70°C) to form fused pyrimidine derivatives .

-

Kinetics : Reactions typically complete within 3–5 hours with yields >80% under optimized conditions .

Oxidation and Reduction

-

Oxidation : The propyl side chain undergoes selective oxidation using KMnO₄/H₂SO₄ to form a carboxylic acid derivative.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidine ring to a tetrahydropyrimidine structure, altering pharmacological properties .

Catalytic Cross-Coupling

Palladium-catalyzed reactions enable aryl group introduction:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to form biaryl derivatives .

-

Buchwald-Hartwig Amination : Forms N-aryl analogs using Xantphos ligand and Cs₂CO₃ .

Comparative Reaction Efficiency

The table below compares synthetic methods for key derivatives:

| Reaction Type | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Biginelli condensation | Montmorillonite KSF | 70 | 4 | 85 | High |

| Suzuki coupling | Pd(PPh₃)₄ | 100 | 8 | 73 | Moderate |

| Chlorination | POCl₃ | 110 | 6 | 72 | High |

Stability and Side Reactions

-

Hydrolysis : Susceptible to ring-opening under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions.

-

Thermal Degradation : Decomposes above 220°C, forming 3,5-dimethylaniline and propionamide byproducts.

Mechanistic Insights

Scientific Research Applications

2-((3,5-Dimethylphenyl)amino)-6-propylpyrimidin-4(1H)-one has shown promising biological activities, particularly in the following areas:

Anticancer Activity

Research indicates that this compound may inhibit the growth of various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, studies have demonstrated its effectiveness against breast cancer and melanoma cells by targeting specific kinases involved in cancer progression .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects, potentially useful in treating conditions such as rheumatoid arthritis. It may act by inhibiting pro-inflammatory cytokines and pathways, thereby reducing inflammation and associated pain .

Neuroprotective Effects

Preliminary studies suggest neuroprotective properties, indicating potential applications in neurodegenerative diseases like Alzheimer's. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects in neurological disorders .

Case Study 1: Anticancer Efficacy

A study published in Pharmaceuticals explored the anticancer effects of this compound on human melanoma cells. The findings revealed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 8 µM. The study concluded that the compound induces apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory properties were assessed using a murine model of arthritis. Treatment with the compound resulted in reduced swelling and joint destruction compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated joints, suggesting a robust anti-inflammatory mechanism .

Data Tables

Mechanism of Action

The mechanism by which 2-((3,5-Dimethylphenyl)amino)-6-propylpyrimidin-4(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides: These compounds are selective and orally bioavailable inhibitors of discoidin domain receptor 1 (DDR1) and have shown potential in anticancer drug discovery.

Tetralone Derivatives Bearing 1,2,4-Triazole Moiety: These compounds have demonstrated antiproliferative activity against various cancer cell lines.

Uniqueness

2-((3,5-Dimethylphenyl)amino)-6-propylpyrimidin-4(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

The compound 2-((3,5-Dimethylphenyl)amino)-6-propylpyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including its mechanisms of action, therapeutic potentials, and the results from various studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C14H18N4O

- Molecular Weight : 258.32 g/mol

The structure features a pyrimidine ring substituted with a propyl group and a 3,5-dimethylphenyl amino group, which is crucial for its biological activity.

Research indicates that compounds similar to this compound often act as enzyme inhibitors. Specifically, they may inhibit various kinases involved in cell signaling pathways, which can lead to antiproliferative effects in cancer cells. The compound's mechanism may involve:

- Inhibition of Kinase Activity : This could disrupt cell proliferation and survival pathways.

- DNA Interaction : Some studies suggest that similar compounds bind to DNA, inhibiting DNA-dependent enzymes, thus affecting replication and transcription processes.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrimidine derivatives. For instance:

- A study demonstrated that compounds with structural similarities showed significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .

- The compound's activity was evaluated using both 2D and 3D cell culture models, revealing differing levels of effectiveness. In general, compounds exhibited higher cytotoxicity in 2D assays compared to 3D models, suggesting that the tumor microenvironment influences drug efficacy .

Antimicrobial Properties

In addition to anticancer activity, some pyrimidine derivatives exhibit antimicrobial properties. A study reported that certain substituted pyrimidines showed promising antibacterial activity against various pathogens .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antitumor | Significant cytotoxicity in 2D assays against multiple cancer cell lines. |

| Antimicrobial | Effective against various bacterial strains; potential for further development. |

| Enzyme Inhibition | Possible inhibition of kinase enzymes affecting cell signaling pathways. |

Case Studies and Research Findings

- Antitumor Efficacy : In a comparative study involving multiple pyrimidine derivatives, the compound was shown to have an IC50 value indicating moderate potency against lung cancer cell lines (A549 and HCC827) with values around 6 µM in 2D assays .

- Antimicrobial Evaluation : Another study focused on the synthesis and evaluation of related compounds demonstrated broad-spectrum antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains .

- Kinase Inhibition Studies : Research has indicated that similar compounds effectively inhibit specific kinase activities linked to tumor progression, highlighting their therapeutic potential in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((3,5-Dimethylphenyl)amino)-6-propylpyrimidin-4(1H)-one, and how can purity be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of 3,5-dimethylaniline with a propyl-substituted pyrimidinone precursor under reflux conditions in anhydrous dimethylformamide (DMF). Key steps include:

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

- Final recrystallization in ethanol/water mixtures to achieve >95% purity .

- Characterization via -NMR (e.g., δ 6.8–7.2 ppm for aromatic protons) and HRMS (exact mass: [M+H] calculated for CHNO: 258.1601) .

Q. How can structural ambiguities in the compound be resolved using spectroscopic and crystallographic techniques?

- Methodology :

- X-ray crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions in the pyrimidinone ring) .

- 2D NMR (COSY, HSQC) : Assigns coupling between the propyl chain (δ 0.9–1.7 ppm) and the pyrimidinone core.

- IR spectroscopy : Confirms the presence of C=O (1660–1680 cm) and N–H (3200–3400 cm) stretches .

Advanced Research Questions

Q. What strategies address contradictions in reported solubility data for this compound in polar vs. nonpolar solvents?

- Methodology :

- Solubility profiling : Use dynamic light scattering (DLS) to measure aggregation in aqueous buffers (e.g., pH 6.5 ammonium acetate buffer) .

- Co-solvent systems : Test binary mixtures (e.g., DMSO/water) to enhance solubility for biological assays.

- Thermogravimetric analysis (TGA) : Correlate thermal stability with solvent interactions .

Q. How do substituents on the pyrimidinone core influence biological activity, and what in vitro assays validate these effects?

- Methodology :

- Structure-activity relationship (SAR) : Compare analogs (e.g., 6-ethyl vs. 6-propyl derivatives) in enzyme inhibition assays (e.g., dihydrofolate reductase (DHFR)) .

- Kinetic studies : Measure IC values using fluorescence-based assays with tetrahydrofolate as a substrate.

- Molecular docking : Map interactions between the 3,5-dimethylphenyl group and hydrophobic enzyme pockets (e.g., using AutoDock Vina) .

Q. What analytical methods are critical for detecting degradation products under accelerated stability conditions?

- Methodology :

- HPLC-UV/MS : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) to separate degradation products (e.g., oxidative cleavage of the propyl chain).

- Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions .

- High-resolution mass spectrometry (HRMS) : Identify degradation fragments (e.g., m/z 145.0658 for 3,5-dimethylaniline) .

Experimental Design & Data Analysis

Q. How can researchers design experiments to differentiate between on-target and off-target effects in cellular assays?

- Methodology :

- CRISPR/Cas9 knockout : Generate DHFR-knockout cell lines to confirm target specificity.

- Proteome profiling : Use SILAC (stable isotope labeling by amino acids) to quantify off-target protein interactions.

- Dose-response curves : Compare Hill slopes for the compound vs. known DHFR inhibitors (e.g., methotrexate) .

Q. What statistical approaches reconcile discrepancies in IC values across independent studies?

- Methodology :

- Meta-analysis : Pool data from multiple studies using a random-effects model to account for variability in assay conditions (e.g., cell line differences).

- Bland-Altman plots : Visualize agreement between replicate experiments.

- ANOVA : Identify significant factors (e.g., serum concentration in cell media) affecting potency .

Troubleshooting Synthesis & Characterization

Q. Why might yields drop during scale-up synthesis, and how can this be mitigated?

- Methodology :

- Reaction monitoring : Use inline FTIR to detect intermediate formation and optimize reaction time.

- Protecting groups : Introduce tert-butyloxycarbonyl (Boc) on the amino group to prevent side reactions during cyclization .

- Flow chemistry : Improve heat transfer and mixing efficiency for large batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.